molecular formula C6H12FeKO6+4 B085060 Ferric fructose CAS No. 12286-76-9

Ferric fructose

Cat. No. B085060
CAS RN: 12286-76-9
M. Wt: 275.1 g/mol
InChI Key: SPNHUEKXVKBAQQ-WMUOJARJSA-N
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Description

Ferric fructose is a complex of ferric iron and fructose that has gained attention in recent years due to its potential applications in the field of medicine. The compound is synthesized by reacting ferric chloride with fructose, and the resulting product has been studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of ferric fructose is not fully understood, but it is believed to involve the antioxidant and anti-inflammatory properties of the compound. Ferric fructose has been shown to scavenge free radicals and reactive oxygen species, which can cause damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These mechanisms may contribute to the protective effects of ferric fructose against various diseases.

Biochemical And Physiological Effects

Ferric fructose has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Ferric fructose has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and protein carbonyls. In addition, the compound has been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that ferric fructose may have potential therapeutic applications for various diseases.

Advantages And Limitations For Lab Experiments

Ferric fructose has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Ferric fructose is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using ferric fructose in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has limited stability in acidic or basic conditions, which can affect its properties.

Future Directions

There are several future directions for research on ferric fructose. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of ferric fructose, which could provide insight into its potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of ferric fructose in animal models and clinical trials. Finally, the potential use of ferric fructose in combination with other compounds for the treatment of various diseases should be explored.

Synthesis Methods

Ferric fructose is synthesized by reacting ferric chloride with fructose in an aqueous solution. The reaction results in the formation of a complex between the ferric iron and fructose molecules. The product is then purified and dried to obtain the final ferric fructose compound. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.

Scientific Research Applications

Ferric fructose has been studied for its potential applications in the field of medicine. The compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Ferric fructose has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. The compound has also been investigated for its ability to protect against oxidative stress and inflammation, which are common factors in many diseases.

properties

CAS RN

12286-76-9

Product Name

Ferric fructose

Molecular Formula

C6H12FeKO6+4

Molecular Weight

275.1 g/mol

IUPAC Name

potassium;(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol;iron(3+)

InChI

InChI=1S/C6H12O6.Fe.K/c7-2-6(11)5(10)4(9)3(8)1-12-6;;/h3-5,7-11H,1-2H2;;/q;+3;+1/t3-,4-,5+,6+;;/m1../s1

InChI Key

SPNHUEKXVKBAQQ-WMUOJARJSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O.[K+].[Fe+3]

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3]

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3]

synonyms

Ferric fructose

Origin of Product

United States

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